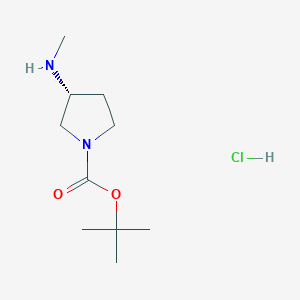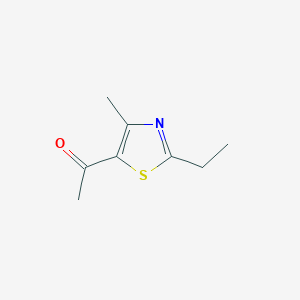
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
概要
説明
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the cyclization of 2-ethyl-4-methylthiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiazole derivatives are known for their biological activities, and this compound can be used in the development of bioactive molecules.
Medicine: Thiazole compounds have been studied for their potential therapeutic effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes, receptors, or DNA. The molecular pathways involved can vary, but they typically involve modulation of biological processes to achieve the desired therapeutic effect.
類似化合物との比較
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is similar to other thiazole derivatives, but its unique substituents (ethyl and methyl groups) contribute to its distinct chemical and biological properties. Some similar compounds include:
2,4-Disubstituted thiazoles: These compounds exhibit diverse biological activities and are used in various therapeutic applications.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Another thiazole derivative with potential biological and industrial applications.
特性
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIFXYKPCKGAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)

![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)
![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)

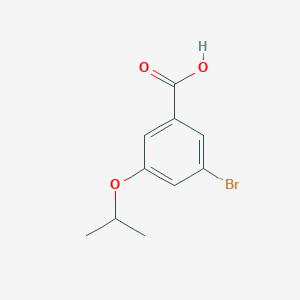
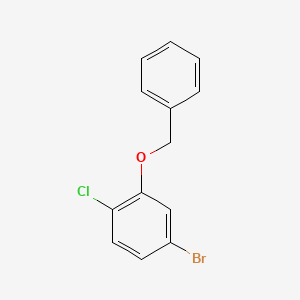
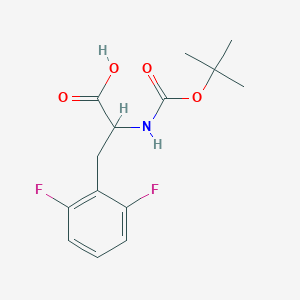
![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
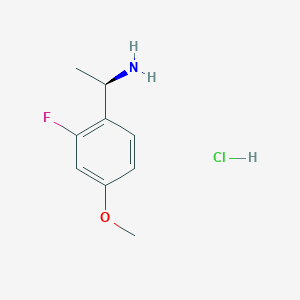
![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)
